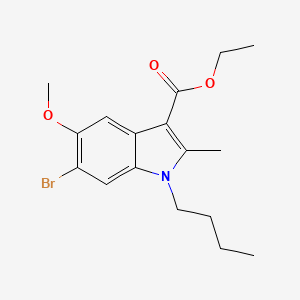
ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
The synthesis of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would require the introduction of the bromo, butyl, methoxy, and methyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown promise.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Indole derivatives often interact with various receptors and enzymes in the body, leading to their diverse biological activities. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in this compound may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C17H22BrNO3 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
ethyl 6-bromo-1-butyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-5-7-8-19-11(3)16(17(20)22-6-2)12-9-15(21-4)13(18)10-14(12)19/h9-10H,5-8H2,1-4H3 |
InChI Key |
DTAQMBTZMHBSJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















